molecular formula C34H24LiN5Na2O13S3 B15196494 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, monolithium disodium salt CAS No. 75673-18-6

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, monolithium disodium salt

Cat. No.: B15196494
CAS No.: 75673-18-6
M. Wt: 859.7 g/mol
InChI Key: SVNAUNGWHFDNRF-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monolithium disodium salt: is a complex organic compound primarily used in dye and pigment industries. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to produce 2,7-naphthalenedisulfonic acid. This is followed by the introduction of amino and hydroxy groups at specific positions on the naphthalene ring. The azo coupling reaction is then performed to attach the azo group, which involves reacting the diazonium salt of 1-hydroxy-4-sulfo-2-naphthalenyl with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final step involves the neutralization of the compound with lithium and sodium salts to form the monolithium disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and azo coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

    Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, allowing it to interact with a wide range of molecules. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monolithium disodium salt
  • 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monolithium disodium salt

Uniqueness

The unique combination of functional groups in this compound, particularly the presence of both sulfonic acid and azo groups, gives it distinct properties such as high solubility in water and strong color stability. These features make it more versatile compared to similar compounds, which may lack one or more of these functional groups.

Properties

CAS No.

75673-18-6

Molecular Formula

C34H24LiN5Na2O13S3

Molecular Weight

859.7 g/mol

IUPAC Name

lithium;disodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N5O13S3.Li.2Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

SVNAUNGWHFDNRF-UHFFFAOYSA-K

Canonical SMILES

[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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